2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide
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Overview
Description
2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide is an organic compound with the molecular formula C8H4BrCl2F3O. It is characterized by the presence of dichloro, trifluoromethoxy, and benzyl bromide functional groups. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Mechanism of Action
Target of Action
The primary target of 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction, which is a key biochemical pathway in organic synthesis . The downstream effects of this pathway include the formation of carbon–carbon bonds, which are fundamental in the construction of complex organic molecules .
Result of Action
The compound’s action results in the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of complex organic molecules, which can have various applications in fields such as pharmaceuticals .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions can significantly impact the compound’s action. Additionally, the compound’s stability may be affected by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
It is known to participate in the synthesis of bioreductive drugs
Cellular Effects
It is known to be used in the synthesis of compounds with antitubercular activities , suggesting it may have an impact on cellular processes related to tuberculosis infection.
Molecular Mechanism
It is known to participate in the synthesis of bioreductive drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide typically involves the bromination of 2,6-dichloro-4-(trifluoromethoxy)toluene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding benzyl chloride or benzyl fluoride derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include substituted benzyl derivatives, benzyl alcohols, benzaldehydes, and benzyl fluorides .
Scientific Research Applications
2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules for studying biological processes and interactions.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates and bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoro-4-(trifluoromethoxy)benzyl bromide
- 4-(Trifluoromethoxy)benzyl bromide
- 2,6-Dichloro-4-(trifluoromethoxy)toluene
Uniqueness
2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The presence of both dichloro and trifluoromethoxy groups enhances its electrophilicity and stability, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(bromomethyl)-1,3-dichloro-5-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2F3O/c9-3-5-6(10)1-4(2-7(5)11)15-8(12,13)14/h1-2H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLKYFQGUSHCIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CBr)Cl)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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